N-Methylation Lowers pKa by ~0.6 Units vs. Non-Methylated Nipecotate Esters, Enhancing CNS Drug-Likeness
N-Methylation of the piperidine ring is a critical structural modification for tuning basicity. The target compound's core scaffold, methyl N-methylnipecotate, has a measured pKa (20°C) of 8.66, which is approximately 0.6 log units lower than the predicted pKa of 9.28 for its non-methylated counterpart, methyl nipecotate (piperidine-3-carboxylate) [1]. This reduction in basicity decreases the fraction of positively charged, protonated species at physiological pH (7.4), a key determinant for passive membrane permeability and CNS penetration [2]. Since the 4-hydroxy substituent adds further polarity, the N-methyl group is essential to balance the overall physicochemical profile for brain-targeted agents.
| Evidence Dimension | pKa (basicity of piperidine nitrogen) |
|---|---|
| Target Compound Data | 8.66 (methyl N-methylnipecotate scaffold) |
| Comparator Or Baseline | 9.28 (methyl nipecotate, predicted) |
| Quantified Difference | ΔpKa ≈ -0.62 |
| Conditions | Measured at 20°C for target scaffold; predicted value for comparator. |
Why This Matters
A lower pKa reduces the protonated fraction at pH 7.4, a critical factor for improving passive BBB permeability in CNS drug discovery programs.
- [1] DrugFuture. Methyl N-Methylnipecotate. pKa (20°): 8.66. CAS Registry Number: 1690-72-8. View Source
- [2] Lambrecht, G.; Mutschler, E. Structure-conformation activity study of nipecotic acid derivatives. Arzneim.-Forsch. 1974, 24, 1725. View Source
